Potassium octanoate
Overview
Description
Potassium octanoate, also known as potassium caprylate, is a potassium salt of octanoic acid. It is a white crystalline solid that is soluble in water and alcohol. The compound has a molecular formula of C8H17KO2 and a molecular weight of 184.32 g/mol . This compound is commonly used in various industrial applications, including as a catalyst in organic synthesis, a drying agent in coatings, and a preservative in food and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium octanoate can be synthesized through the reaction of octanoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, where octanoic acid is neutralized by potassium hydroxide to form this compound and water:
C8H16O2+KOH→C8H17KO2+H2O
Another method involves the reaction of octanoic acid with potassium bicarbonate, producing this compound, carbon dioxide, and water:
C8H16O2+KHCO3→C8H17KO2+CO2+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting octanoic acid with potassium hydroxide in large reactors. The reaction mixture is then purified through filtration and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Potassium octanoate undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form octanoic acid and the corresponding potassium salt.
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
Oxidation: Can be oxidized to form higher carboxylic acids or ketones under specific conditions.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Alcohols: Methanol, ethanol.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed:
Octanoic Acid: Formed through neutralization.
Esters: Formed through esterification reactions.
Higher Carboxylic Acids or Ketones: Formed through oxidation reactions.
Scientific Research Applications
Potassium octanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium octanoate involves its interaction with cellular membranes and enzymes. It is known to inhibit prostaglandin synthesis, thereby reducing inflammation. This compound also affects lipid metabolism by lowering serum cholesterol and triglyceride levels. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Potassium octanoate is similar to other medium-chain fatty acid salts, such as:
Sodium Octanoate: Similar in structure and properties but uses sodium instead of potassium.
Potassium Caproate: A shorter-chain fatty acid salt with similar applications but different chain length.
Potassium Decanoate: A longer-chain fatty acid salt with similar applications but different chain length.
Uniqueness: this compound is unique due to its specific chain length, which provides a balance between hydrophilic and lipophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent .
Properties
IUPAC Name |
potassium;octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.K/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEFZEWKMQQZOA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
124-07-2 (Parent) | |
Record name | Potassium octanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9052507 | |
Record name | Potassium octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Octanoic acid, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
764-71-6 | |
Record name | Potassium octanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POTASSIUM OCTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CND0TX59N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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